3-Azidocyclohexanone
Overview
Description
3-Azidocyclohexanone is an organic compound characterized by the presence of an azide group (-N3) attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidocyclohexanone can be synthesized through the reaction of cyclohexanone with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically involves heating the mixture to facilitate the substitution of the azide group onto the cyclohexanone ring . Another method involves the use of trimethylsilyl azide as the azide source, which reacts with cyclohexanone under similar conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.
Chemical Reactions Analysis
Types of Reactions: 3-Azidocyclohexanone undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Cycloaddition: Alkynes, copper(I) catalysts for the Huisgen cycloaddition.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: Cyclohexylamine derivatives.
Cycloaddition: 1,2,3-Triazoles.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
3-Azidocyclohexanone has several applications in scientific research:
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-azidocyclohexanone primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity . The azide group can also undergo reduction to form amines, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
2-Azidocyclohexanone: Similar structure but with the azide group at a different position on the ring.
Cyclohexyl azide: Lacks the ketone functional group, leading to different reactivity.
Azidoiodinanes: Compounds with azide groups attached to iodine atoms, used in electrophilic azidation reactions.
Uniqueness of 3-Azidocyclohexanone: this compound is unique due to the presence of both the azide and ketone functional groups on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
IUPAC Name |
3-azidocyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-9-8-5-2-1-3-6(10)4-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPPOLHGADOGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458974 | |
Record name | 3-AZIDOCYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34896-19-0 | |
Record name | 3-AZIDOCYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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